molecular formula C9H19NO B1341795 3-(Piperidin-1-yl)butan-2-ol CAS No. 1088238-06-5

3-(Piperidin-1-yl)butan-2-ol

Cat. No.: B1341795
CAS No.: 1088238-06-5
M. Wt: 157.25 g/mol
InChI Key: ZLGJKFMVCXTIPS-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)butan-2-ol is an organic compound that features a piperidine ring attached to a butanol chain. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals. The presence of the piperidine ring in this compound imparts unique chemical and biological properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)butan-2-ol typically involves the reaction of piperidine with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 3-chlorobutan-2-ol under basic conditions to yield this compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Piperidin-1-yl)butan-2-one or 3-(Piperidin-1-yl)butanoic acid.

    Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.

    Substitution: Formation of substituted piperidine derivatives with different functional groups.

Scientific Research Applications

3-(Piperidin-1-yl)butan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)butan-2-ol is largely dependent on its interaction with biological targets. The piperidine ring can interact with various enzymes and receptors in the body, modulating their activity. The hydroxyl group in the butanol chain can form hydrogen bonds with biological molecules, further influencing the compound’s activity. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar piperidine ring structure but lacking the butanol chain.

    3-(Piperidin-1-yl)propan-2-ol: A closely related compound with a shorter carbon chain.

    4-(Piperidin-1-yl)butan-2-ol: Another similar compound with the piperidine ring attached at a different position on the butanol chain.

Uniqueness

3-(Piperidin-1-yl)butan-2-ol is unique due to the specific positioning of the piperidine ring and the hydroxyl group on the butanol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-piperidin-1-ylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(9(2)11)10-6-4-3-5-7-10/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGJKFMVCXTIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591040
Record name 3-(Piperidin-1-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088238-06-5
Record name 3-(Piperidin-1-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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